N, N-bis (5-ethyl-2-hydroxybenzyl) methylamine
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Overview
Description
N, N-bis (5-ethyl-2-hydroxybenzyl) methylamine is a novel compound that has garnered significant attention in the field of cancer research. This compound has shown promising results in targeting and degrading the c-Myc protein, which is often associated with various types of cancer, particularly lung cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N, N-bis (5-ethyl-2-hydroxybenzyl) methylamine involves a multi-step process. The initial step typically includes the reaction of 5-ethyl-2-hydroxybenzaldehyde with methylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and more efficient purification techniques. The crude product is often washed with solvents like diethyl ether to remove impurities and obtain a pure white precipitate .
Chemical Reactions Analysis
Types of Reactions
N, N-bis (5-ethyl-2-hydroxybenzyl) methylamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: It can also undergo reduction reactions to yield reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N, N-bis (5-ethyl-2-hydroxybenzyl) methylamine has several scientific research applications:
Cancer Research: This compound has shown effectiveness in targeting and degrading the c-Myc protein in lung cancer cells, making it a potential candidate for cancer therapy.
Biological Studies: It is used in studies investigating protein-protein interactions and the molecular mechanisms of cancer metastasis.
Pharmacology: The compound is being explored for its potential use in developing new pharmacological treatments for cancer.
Mechanism of Action
The mechanism of action of N, N-bis (5-ethyl-2-hydroxybenzyl) methylamine involves the targeting and degradation of the c-Myc protein. This compound induces the ubiquitination of c-Myc, leading to its degradation via the proteasomal pathway. This process ultimately results in the initiation of apoptosis in cancer cells . Additionally, it suppresses NECTIN2-induced activation of epithelial-to-mesenchymal transition signaling, which is crucial for cancer metastasis .
Comparison with Similar Compounds
Similar Compounds
N, N-bis (5-methoxy-2-hydroxybenzyl) methylamine: This compound is similar in structure but has a methoxy group instead of an ethyl group.
N, N-bis (5-ethyl-2-hydroxybenzyl) ethylamine: This compound has an ethyl group instead of a methyl group attached to the nitrogen atom.
Uniqueness
N, N-bis (5-ethyl-2-hydroxybenzyl) methylamine is unique due to its specific ability to target and degrade the c-Myc protein, which is a critical factor in many cancers. Its effectiveness in inducing apoptosis and inhibiting metastasis sets it apart from other similar compounds .
Properties
Molecular Formula |
C19H25NO2 |
---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
4-ethyl-2-[[(5-ethyl-2-hydroxyphenyl)methyl-methylamino]methyl]phenol |
InChI |
InChI=1S/C19H25NO2/c1-4-14-6-8-18(21)16(10-14)12-20(3)13-17-11-15(5-2)7-9-19(17)22/h6-11,21-22H,4-5,12-13H2,1-3H3 |
InChI Key |
COZATXGXDYUQGG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)O)CN(C)CC2=C(C=CC(=C2)CC)O |
Origin of Product |
United States |
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